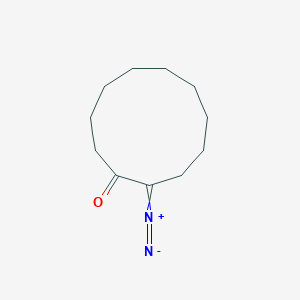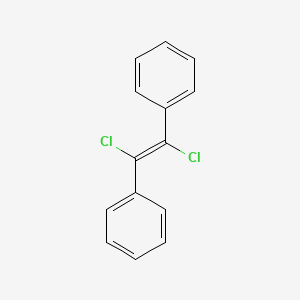![molecular formula C8H12O B1172511 Bicyclo[2.2.1]hept-5-en-2-ylmethanol CAS No. 13360-81-1](/img/structure/B1172511.png)
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-en-2-ylmethanol, also known as 5-norbornene-2-methanol, is an organic compound with the molecular formula C8H12O. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a hydroxymethyl group attached to the norbornene ring. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-en-2-ylmethanol has numerous applications in scientific research:
Safety and Hazards
The safety data sheet for a similar compound, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-en-2-ylmethanol can be synthesized through several methods. One common approach involves the hydrogenation of pinene to produce 5-norbornene-2-carboxaldehyde, which is then reduced to 5-norbornene-2-methanol using a rhodium catalyst . Another method involves the reduction of 5-norbornene-2-carboxaldehyde with sodium borohydride in methanol .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]hept-5-ene-2-methanol typically involves large-scale hydrogenation and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 5-norbornene-2-carboxylic acid.
Reduction: The double bond in the norbornene ring can be reduced to form bicyclo[2.2.1]heptane-2-methanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution.
Major Products Formed
Oxidation: 5-norbornene-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted norbornene derivatives.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the norbornene ring structure provides rigidity and stability, which can enhance the compound’s binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A similar compound with a double bond in the norbornene ring but lacking the hydroxymethyl group.
Bicyclo[2.2.1]heptane-2-methanol: A reduced form of bicyclo[2.2.1]hept-5-ene-2-methanol with a saturated ring structure.
5-Norbornene-2-carboxaldehyde: An oxidized form with an aldehyde group instead of the hydroxymethyl group.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ylmethanol is unique due to its combination of a rigid bicyclic structure and a reactive hydroxymethyl group. This combination allows for versatile chemical modifications and applications in various fields .
Propiedades
Número CAS |
13360-81-1 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C8H12O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-9H,3-5H2/t6-,7+,8-/m0/s1 |
Clave InChI |
LUMNWCHHXDUKFI-RNJXMRFFSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]([C@@H]1C=C2)CO |
SMILES |
C1C2CC(C1C=C2)CO |
SMILES canónico |
C1C2CC(C1C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





